4-羟基异喹啉-1(2H)-酮

描述

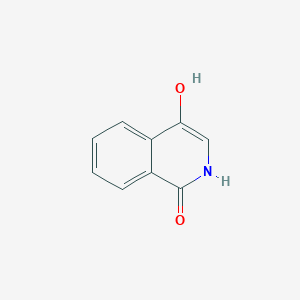

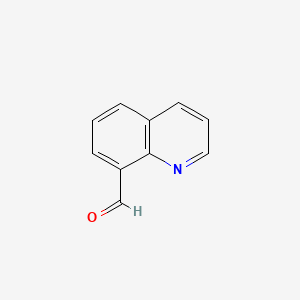

4-Hydroxyisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound has garnered interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

Several methods have been developed for the synthesis of hydroxyisoquinoline derivatives. One approach involves a one-pot aryne acyl-alkylation/condensation procedure that starts from beta-ketoesters, providing a new route to these polyaromatic structures from commercially available carboxylic acids . Another method utilizes visible light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which can be further reduced to hydroxyisoquinolinone derivatives . Additionally, the Pictet-Spengler reaction followed by catalytic dehalogenation has been used to synthesize tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue .

Molecular Structure Analysis

The molecular structure of 4-hydroxyisoquinolin-1(2h)-one derivatives is characterized by the presence of a hydroxy group attached to the isoquinoline ring. This functional group plays a crucial role in the chemical behavior of these compounds and can influence their biological activity.

Chemical Reactions Analysis

4-Hydroxyisoquinolin-1(2h)-one derivatives can undergo various chemical reactions. For instance, silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement have been employed to synthesize these derivatives under mild conditions . Palladium-catalyzed tandem Heck-Suzuki coupling has been used for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2h)-ones, which can be further transformed into 4-substituted isoquinolines . Copper-catalyzed radical 6-endo aza-cyclization has been reported for the tunable synthesis of isoquinolin-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyisoquinolin-1(2h)-one derivatives are influenced by their molecular structure. These compounds exhibit fluorescence emission, which can be useful in various applications, including chemical sensing and biological imaging . The presence of the hydroxy group also affects the solubility and reactivity of these molecules. Some derivatives have shown antiallergic activity, indicating potential therapeutic applications .

科学研究应用

HIV-1整合酶和核糖核酸酶H抑制

已经确定4-羟基异喹啉-1(2H)-酮衍生物是HIV-1整合酶和HIV-1逆转录酶的核糖核酸酶H功能的有效抑制剂。研究表明,这些化合物,特别是2-羟基-4-甲氧羰基-异喹啉-1,3(2H,4H)-二酮,显示出显著的抗病毒活性,并且可以抑制HIV-1株的病毒复制(Billamboz et al., 2011)。另一项研究扩展了这一点,通过调查替代N-羟基亚胺二金属结合药效团的影响,导致抗HIV-1病毒活性显著提高(Suchaud et al., 2014)。

乙型肝炎病毒复制抑制

2-羟基异喹啉-1,3(2H,4H)-二酮(HID)衍生物也被研究用于抑制乙型肝炎病毒(HBV)的复制。一种特定化合物显示出显著抑制HBV核糖核酸酶H(RNaseH)活性,表明其有潜力作为开发更有效的RNaseH抑制剂用于HBV复制的基础(Cai et al., 2014)。

HIV-1整合酶和逆转录酶RNase H的双重抑制

已经合成了一系列2-羟基异喹啉-1,3(2H,4H)-二酮衍生物,并对它们进行了测试,以评估它们抑制HIV-1逆转录酶(RT)和HIV-1整合酶(IN)的能力。这些化合物中大多数对RT聚合酶的抑制较差,但对RNase H和IN显示出微摩尔浓度的抑制,其中一些对IN表现出选择性(Billamboz et al., 2008)。

新颖的合成方法

还进行了关于合成4-羟基喹啉-2(1H)-酮衍生物的研究,突出了一种涉及银催化的二氧化碳合并和分子内重排的新颖方法,提供了一个更有效的方法来生产这些具有生物学益处的化合物(Ishida et al., 2013)。

安全和危害

未来方向

The future directions for the research on 4-Hydroxyisoquinolin-1(2h)-one and its derivatives involve better understanding of their mode of action and the structure-activity relationship (SAR). This information could be crucial for the design and development of more potent derivatives as antioomycete agents .

属性

IUPAC Name |

4-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJRWXLHYKLCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282924 | |

| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyisoquinolin-1(2h)-one | |

CAS RN |

30081-72-2 | |

| Record name | 30081-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 30081-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 4-Hydroxyisoquinolin-1(2H)-one?

A1: 4-Hydroxyisoquinolin-1(2H)-one serves as a substrate for the heterocyclic toxin methyltransferase enzyme found in Mycobacterium tuberculosis []. While the exact role of this methylation in M. tuberculosis is not fully elucidated in the provided abstract, inhibiting this enzyme could potentially disrupt the bacteria's metabolism and survival.

Q2: How is the structure of 4-Hydroxyisoquinolin-1(2H)-one confirmed?

A2: The structure of 4-Hydroxyisoquinolin-1(2H)-one, specifically the 3-Benzoyl derivative, has been confirmed through X-ray crystallography []. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement and confirming the presence of intramolecular hydrogen bonding.

Q3: Can 4-Hydroxyisoquinolin-1(2H)-one be used in the synthesis of other molecules?

A3: Yes, a derivative of 4-Hydroxyisoquinolin-1(2H)-one, specifically the 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one structure, was successfully employed as a key building block in the total synthesis of 13-hydroxyisocyclocelabenzine, a spermidine alkaloid []. This demonstrates its potential utility in synthesizing complex natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)